molecular formula C10H18O2 B8793222 2,2,5,5-tetramethylhexane-3,4-dione CAS No. 4388-88-9

2,2,5,5-tetramethylhexane-3,4-dione

Cat. No. B8793222
Key on ui cas rn: 4388-88-9
M. Wt: 170.25 g/mol
InChI Key: HYUPEESAUWXGDW-UHFFFAOYSA-N
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Patent
US08703103B2

Procedure details

7.8 g (0.045 moles) of 2,2,5,5-tetramethyl-4-hydroxy-3-hexanone were dissolved in 90 ml of hexane and stirred vigorously with 157 ml of 1M aqueous potassium permanganate solution containing 1.8 g (0.045 moles) of sodium hydroxide. This mixture was then refluxed overnight. The mixture was then cooled to room temperature and the hexane layer separated. The aqueous layer was then extracted three times with 50 ml of hexane. The hexane solutions were then combined and washed three times with 50 ml of pure water before drying over anhydrous magnesium sulfate. The mixture was then filtered and the hexane distilled off at atmospheric pressure to yield 6.3 g of 2,2,5,5-tetramethyl-3,4-hexanedione (82% of theoretical).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
157 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:12])([C:4](=[O:11])[CH:5]([OH:10])[C:6]([CH3:9])([CH3:8])[CH3:7])[CH3:3].[Mn]([O-])(=O)(=O)=O.[K+].[OH-].[Na+]>CCCCCC>[CH3:8][C:6]([CH3:9])([C:5](=[O:10])[C:4](=[O:11])[C:2]([CH3:12])([CH3:3])[CH3:1])[CH3:7] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC(C)(C(C(C(C)(C)C)O)=O)C
Name
Quantity
90 mL
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
157 mL
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
1.8 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This mixture was then refluxed overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the hexane layer separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted three times with 50 ml of hexane
WASH
Type
WASH
Details
washed three times with 50 ml of pure water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
DISTILLATION
Type
DISTILLATION
Details
the hexane distilled off at atmospheric pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C(C(C(C)(C)C)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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